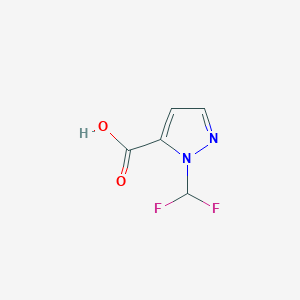

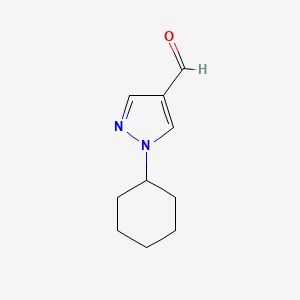

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, also known as 4-ethylphenylindole-3-carbaldehyde, is an important compound in the field of organic chemistry. It is a key intermediate in the synthesis of various drugs and other compounds. In

Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalysis

A notable study highlights the gold-catalyzed cycloisomerization of specific propynols into 1H-indole-2-carbaldehydes and related compounds, revealing an efficient and straightforward synthesis approach. This method emphasizes the catalytic potential of gold in activating alkyne moieties, leading to high yields of the desired products (Kothandaraman et al., 2011).

Green Chemistry Approaches

Innovations in green chemistry are demonstrated through the use of ZnO nanoparticles in a solvent-free grindstone method for the synthesis of knoevenagel condensed products of indole-3-carbaldehydes. This method offers advantages such as excellent yields, short reaction times, and environmental benefits, positioning it as a sustainable alternative in organic synthesis (Madan, 2020).

Antimicrobial Applications

Research on indole semicarbazones synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde has shown promising antimicrobial activities. This study provides insights into the potential of these compounds in combating various bacterial and fungal infections, highlighting the versatility of indole derivatives in medical chemistry (Laxmi & Rajitha, 2010).

Anticonvulsant Properties

Further research into indole derivatives reveals their potential in developing anticonvulsant medications. A study focusing on the synthesis of novel indole compounds and their evaluation for anticonvulsant activity underlines the therapeutic prospects of these molecules in treating seizures and related neurological disorders (Gautam, Gupta, & Yogi, 2021).

Organic Semiconductor Materials

The fluorescence and electrochemical properties of novel indole-based compounds are explored, indicating their potential as metal-free organic fluorescent and semiconductor materials. These findings open new avenues for the use of indole derivatives in optoelectronic applications, showcasing their versatility beyond pharmaceutical uses (Sravanthi & Manju, 2015).

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFKXRZUZSAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)